molecular formula C6H7N3O4 B7794533 5-hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B7794533
M. Wt: 185.14 g/mol
InChI Key: BVSCIXRAKUKIET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime with various reagents. One common method is to react the compound with chlorocarbonic acid, DCC (dicyclohexylcarbodiimide), and methylene cyanide in the presence of sodium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in solid form and requires proper storage to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its role as a coupling reagent. It activates carboxylic acids, facilitating their reaction with amines to form amide bonds. This process is crucial in peptide synthesis, where the compound helps in the formation of peptide chains by linking amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its high efficiency as a coupling reagent and its stability under various conditions. Its ability to facilitate peptide bond formation makes it invaluable in peptide synthesis and related research .

Properties

IUPAC Name

5-hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-4(10)3(7-13)5(11)9(2)6(8)12/h13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSCIXRAKUKIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=NO)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=NO)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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